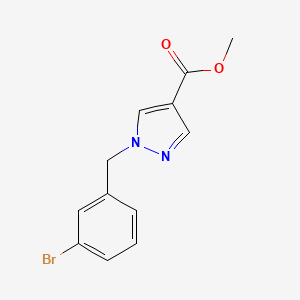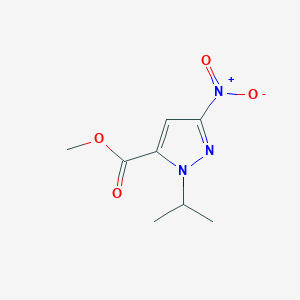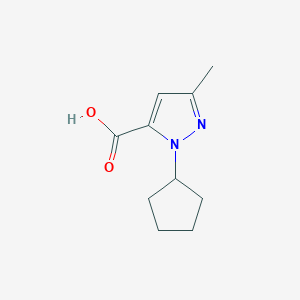![molecular formula C12H16N6O2 B10905084 3-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10905084.png)
3-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine: is a complex heterocyclic compound with a unique structure. Let’s break it down:
-
Imidazole Core: : The compound contains an imidazole ring, which is a five-membered heterocyclic moiety composed of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. Imidazole is also known as 1,3-diazole. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA-based structures.
-
Nitro and Methyl Groups: : The compound features a methyl group (CH₃) and a nitro group (NO₂) attached to the imidazole ring.
Preparation Methods
The synthetic routes for this compound can vary, but one common method involves the following steps:
-
Imidazole Synthesis: : Start with the synthesis of imidazole itself. Various methods exist, including the reaction of glyoxal and ammonia. The methyl and nitro substituents are then introduced.
-
Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine Formation: : The imidazole derivative undergoes further reactions to form the tetrahydrotriazoloazepine ring system. Specific conditions and reagents are crucial for achieving this transformation.
Chemical Reactions Analysis
Reactivity: The compound can participate in various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like strong acids, bases, and metal catalysts are often employed.
Major Products: The specific products formed depend on the reaction conditions. For example, reduction may yield amines, while oxidation could lead to nitroso compounds.
Scientific Research Applications
Medicine: Investigate its potential as an antimicrobial, antitumor, or anti-inflammatory agent.
Chemistry: Explore its role as a building block for more complex molecules.
Industry: Consider applications in drug development or materials science.
Mechanism of Action
Targets: Identify molecular targets affected by this compound.
Pathways: Investigate the signaling pathways influenced by its interactions.
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart from structurally similar molecules.
Similar Compounds: Explore related compounds, such as other imidazole derivatives or triazoloazepines.
Properties
Molecular Formula |
C12H16N6O2 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
3-[(2-methyl-4-nitroimidazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
InChI |
InChI=1S/C12H16N6O2/c1-9-13-11(18(19)20)7-16(9)8-12-15-14-10-5-3-2-4-6-17(10)12/h7H,2-6,8H2,1H3 |
InChI Key |
CTUDJFRSSBLGGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1CC2=NN=C3N2CCCCC3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,4-difluorophenyl)-2-[(5-{[(2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10905015.png)
![Tetramethyl 6'-[(4-bromophenyl)carbonyl]-8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B10905018.png)
![1-[(4-fluorophenoxy)methyl]-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide](/img/structure/B10905023.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B10905044.png)




![methyl 1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905078.png)
![(2E)-3-[5-bromo-2-(cyclopentyloxy)phenyl]prop-2-enoic acid](/img/structure/B10905091.png)
![N'-({4-[(4-bromophenoxy)methyl]phenyl}carbonyl)-1-ethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B10905101.png)
